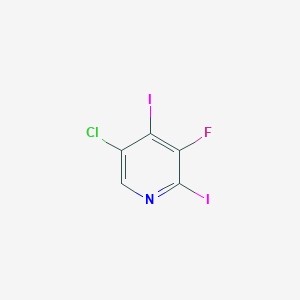
2,4-Diiodo-5-chloro-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diiodo-5-chloro-3-fluoropyridine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to the pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,4-Diiodo-5-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the halogen dance reaction, where pre-functionalized pyridine derivatives undergo selective halogen migration and substitution . This process often employs organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) under controlled conditions to achieve the desired substitution pattern .
Industrial production methods may involve large-scale halogenation reactions using reagents like iodine monochloride (ICl) and fluorinating agents such as potassium fluoride (KF) under specific temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,4-Diiodo-5-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with methoxide can yield methoxy-substituted pyridines, while coupling reactions can produce biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Diiodo-5-chloro-3-fluoropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,4-Diiodo-5-chloro-3-fluoropyridine exerts its effects is primarily through its interactions with biological molecules. The halogen atoms on the pyridine ring can form halogen bonds with target proteins and enzymes, modulating their activity and function . The compound’s electron-withdrawing groups also influence its reactivity and binding affinity to various molecular targets .
Vergleich Mit ähnlichen Verbindungen
2,4-Diiodo-5-chloro-3-fluoropyridine can be compared with other halogenated pyridines, such as:
2-Chloro-3-fluoropyridine: This compound has similar halogenation but lacks the iodine atoms, resulting in different reactivity and applications.
3,4-Difluoropyridine: This compound contains fluorine atoms at different positions, leading to variations in its chemical properties and uses.
2,5-Difluoropyridine: Another fluorinated pyridine with distinct substitution patterns and applications.
Eigenschaften
CAS-Nummer |
514798-06-2 |
|---|---|
Molekularformel |
C5HClFI2N |
Molekulargewicht |
383.33 g/mol |
IUPAC-Name |
5-chloro-3-fluoro-2,4-diiodopyridine |
InChI |
InChI=1S/C5HClFI2N/c6-2-1-10-5(9)3(7)4(2)8/h1H |
InChI-Schlüssel |
ZOQMXMQIAXLPCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)I)F)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















